Cas no 15912-69-3 (6-fluoro-4-methyl-2(1H)-Quinolinone)

6-fluoro-4-methyl-2(1H)-Quinolinone Chemical and Physical Properties
Names and Identifiers
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- 6-fluoro-4-methyl-2(1H)-Quinolinone
- 6-fluoro-4-methyl-1H-quinolin-2-one
- MFCD08142308
- LS-07905
- SCHEMBL11468572
- AKOS006281916
- 6-fluoro-4-methylquinolin-2(1H)-one
- 6-fluoro-4-methyl-2-quinolinol
- 6-FLUORO-4-METHYLQUINOLIN-2-OL
- 15912-69-3
- STK665184
- YQUNFZJSJNYUCM-UHFFFAOYSA-N
- AKOS003392621
- CS-0314251
- DTXSID00422521
- ZB0545
- AE-842/30100004
- 6-fluoro-4-methyl-1,2-dihydroquinolin-2-one
- ALBB-024320
- AB55923
- 2(1H)-quinolinone, 6-fluoro-4-methyl-
-
- MDL: MFCD08142308
- Inchi: InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
- InChI Key: YQUNFZJSJNYUCM-UHFFFAOYSA-N
- SMILES: CC1=CC(=O)NC2=C1C=C(C=C2)F
Computed Properties
- Exact Mass: 177.058992041g/mol
- Monoisotopic Mass: 177.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.1Ų
6-fluoro-4-methyl-2(1H)-Quinolinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB414708-5 g |
6-Fluoro-4-methylquinolin-2(1H)-one |
15912-69-3 | 5g |
€907.00 | 2023-04-24 | ||
Chemenu | CM239603-5g |
6-Fluoro-4-methylquinolin-2(1H)-one |
15912-69-3 | 97% | 5g |
$711 | 2021-08-04 | |
Alichem | A189007903-5g |
6-Fluoro-4-methylquinolin-2(1H)-one |
15912-69-3 | 97% | 5g |
$1,136.32 | 2022-04-02 | |
Alichem | A189007903-25g |
6-Fluoro-4-methylquinolin-2(1H)-one |
15912-69-3 | 97% | 25g |
$2,706.80 | 2022-04-02 | |
abcr | AB414708-500mg |
6-Fluoro-4-methylquinolin-2(1H)-one; . |
15912-69-3 | 500mg |
€269.00 | 2025-02-13 | ||
abcr | AB414708-1g |
6-Fluoro-4-methylquinolin-2(1H)-one; . |
15912-69-3 | 1g |
€317.00 | 2025-02-13 | ||
A2B Chem LLC | AF14042-1g |
6-Fluoro-4-methylquinolin-2(1h)-one |
15912-69-3 | >95% | 1g |
$509.00 | 2024-04-20 | |
Ambeed | A800739-1g |
6-Fluoro-4-methylquinolin-2(1H)-one |
15912-69-3 | 97% | 1g |
$267.0 | 2024-04-23 | |
abcr | AB414708-500 mg |
6-Fluoro-4-methylquinolin-2(1H)-one |
15912-69-3 | 500MG |
€254.60 | 2023-01-14 | ||
Chemenu | CM239603-1g |
6-Fluoro-4-methylquinolin-2(1H)-one |
15912-69-3 | 97% | 1g |
$296 | 2022-09-02 |
6-fluoro-4-methyl-2(1H)-Quinolinone Related Literature
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
Additional information on 6-fluoro-4-methyl-2(1H)-Quinolinone
Professional Introduction to 6-fluoro-4-methyl-2(1H)-Quinolinone (CAS No. 15912-69-3)
6-fluoro-4-methyl-2(1H)-Quinolinone, identified by its Chemical Abstracts Service (CAS) number 15912-69-3, is a heterocyclic organic compound belonging to the quinolinone class. This molecule has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. Quinolinone derivatives are well-known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a fluorine atom at the 6-position and a methyl group at the 4-position in 6-fluoro-4-methyl-2(1H)-Quinolinone introduces unique electronic and steric properties, which can modulate its biological interactions and enhance its efficacy.
The structural motif of 6-fluoro-4-methyl-2(1H)-Quinolinone consists of a fused benzene and pyridine ring system, with a carbonyl group at the 2-position. This core structure is highly conducive to further functionalization, making it a valuable scaffold for drug discovery programs. The fluorine substituent, in particular, is strategically positioned to influence both metabolic stability and binding affinity to biological targets. Recent advances in computational chemistry have enabled the precise modeling of such molecules, allowing researchers to predict their interactions with proteins and enzymes with high accuracy.
In recent years, there has been a surge in interest regarding fluorinated quinolinones due to their improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom can enhance lipophilicity, leading to better cell membrane penetration, while simultaneously increasing metabolic stability by resisting oxidative degradation. This balance is critical for developing drugs that exhibit prolonged half-lives and reduced side effects. For instance, studies have demonstrated that fluorinated analogs of quinolinones often exhibit higher binding affinities to target enzymes, such as kinases and proteases, which are key players in various disease pathways.
One of the most compelling areas of research involving 6-fluoro-4-methyl-2(1H)-Quinolinone is its potential as an antitumor agent. Quinolinone derivatives have been extensively studied for their ability to inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells. The methyl group at the 4-position in 6-fluoro-4-methyl-2(1H)-Quinolinone may serve as a crucial pharmacophore for binding to the ATP-binding pocket of these kinases. Preliminary in vitro studies have shown promising results, with this compound exhibiting inhibitory effects on several cancer cell lines at submicromolar concentrations. These findings align with broader trends in oncology research, where targeted inhibition of aberrant signaling pathways is a cornerstone therapeutic strategy.
The role of fluorinated heterocycles in medicinal chemistry cannot be overstated. The introduction of fluorine into molecular structures has been shown to alter multiple pharmacokinetic parameters, including solubility, permeability, and bioavailability. In the context of 6-fluoro-4-methyl-2(1H)-Quinolinone, these properties are particularly relevant for designing orally bioavailable drugs that can reach their targets efficiently. Advanced techniques such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies have been employed to optimize derivatives like this one for improved therapeutic outcomes.
Furthermore, the synthesis of 6-fluoro-4-methyl-2(1H)-Quinolinone presents an interesting challenge from a chemical perspective. The presence of both fluorine and methyl groups necessitates careful consideration during synthetic planning to ensure regioselectivity and yield optimization. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to construct complex quinolinone derivatives with high precision. These advancements not only facilitate the production of 6-fluoro-4-methyl-2(1H)-Quinolinone but also open doors for further derivatization efforts aimed at enhancing its biological profile.
The potential applications of 6-fluoro-4-methyl-2(1H)-Quinolinone extend beyond oncology. Emerging research suggests that this compound may also possess antimicrobial properties, particularly against drug-resistant strains of bacteria. The quinolinone scaffold is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. In light of growing concerns about antibiotic resistance, compounds like 6-fluoro-4-methyl-2(1H)-Quinolinone could serve as valuable candidates for developing novel antibiotics or antiseptics.
From a computational biology standpoint, virtual screening techniques have been instrumental in identifying promising candidates like 6-fluoro-4-methyl-2(1H)-Quinolinone for further experimental validation. By leveraging large databases of known bioactive molecules and employing machine learning algorithms, researchers can predict the binding modes and affinities of new compounds with remarkable accuracy. This approach has significantly accelerated drug discovery pipelines over recent decades and continues to be refined with each passing year.
The industrial production of 6-fluoro-4-methyl-2(1H)-Quinolinone also benefits from modern process chemistry innovations. Continuous flow reactors and green chemistry principles have been adopted by many pharmaceutical companies to improve scalability while minimizing environmental impact. These sustainable practices ensure that high-purity batches of this compound can be produced efficiently for both research purposes and potential commercialization.
In conclusion,6-fluoro-4-methyl-2(1H)-Quinolinone (CAS No. 15912-69-3) represents a fascinating example of how structural modifications can enhance biological activity and pharmacokinetic properties. Its unique combination of substituents makes it a compelling scaffold for further exploration in drug discovery programs across multiple therapeutic areas—including oncology,fluorinated heterocycles, antimicrobial agents,and more*. As research continues to uncover new applications for this compound,its significance in modern medicinal chemistry is bound only by our capacity for innovation.
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